molecular formula C5H5F3O2 B1294459 2,2,2-Trifluoroethyl acrylate CAS No. 407-47-6

2,2,2-Trifluoroethyl acrylate

Cat. No.: B1294459
CAS No.: 407-47-6
M. Wt: 154.09 g/mol
InChI Key: VBHXIMACZBQHPX-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl acrylate is an organic compound with the molecular formula C5H5F3O2. It is a colorless liquid with a pungent odor and is primarily used in organic synthesis and polymer chemistry. The compound is known for its unique properties, such as high reactivity and the presence of trifluoromethyl groups, which impart distinct characteristics to the polymers and materials derived from it .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,2,2-Trifluoroethyl acrylate typically involves the following steps:

    Reaction of Acrylic Acid with 2,2,2-Trifluoroethanol: This method involves esterification of acrylic acid with 2,2,2-trifluoroethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Reaction of Acrylic Acid Chloride with 2,2,2-Trifluoroethanol: Another method involves the reaction of acrylic acid chloride with 2,2,2-trifluoroethanol in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and efficiency. The product is then purified through distillation and other separation techniques to achieve the desired purity levels .

Scientific Research Applications

2,2,2-Trifluoroethyl acrylate has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers with unique properties such as low refractive index and high chemical resistance[][3].

    Biology: Utilized in the development of biomaterials and drug delivery systems due to its biocompatibility[][3].

    Medicine: Investigated for its potential use in medical devices and coatings for implants[][3].

    Industry: Employed in the production of specialty coatings, adhesives, and sealants[][3].

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl acrylate primarily involves its reactivity towards nucleophiles and its ability to undergo polymerization. The trifluoromethyl groups enhance the reactivity of the acrylate moiety, making it a valuable monomer for the synthesis of high-performance polymers. The molecular targets and pathways involved include the formation of covalent bonds with nucleophiles and the initiation of free radical polymerization .

Comparison with Similar Compounds

Uniqueness of 2,2,2-Trifluoroethyl Acrylate: this compound is unique due to its balance of reactivity and stability, making it suitable for a wide range of applications. Its trifluoromethyl groups impart distinct properties such as low refractive index and high chemical resistance, which are valuable in various industrial and research applications .

Properties

IUPAC Name

2,2,2-trifluoroethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3O2/c1-2-4(9)10-3-5(6,7)8/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHXIMACZBQHPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29036-64-4
Record name 2-Propenoic acid, 2,2,2-trifluoroethyl ester, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=29036-64-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0059958
Record name 2,2,2-Trifluoroethyl acrylate
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Molecular Weight

154.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

407-47-6
Record name 2,2,2-Trifluoroethyl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=407-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2,2,2-trifluoroethyl ester
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Record name 407-47-6
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Record name 2-Propenoic acid, 2,2,2-trifluoroethyl ester
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Record name 2,2,2-Trifluoroethyl acrylate
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Record name 2,2,2-trifluoroethyl acrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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